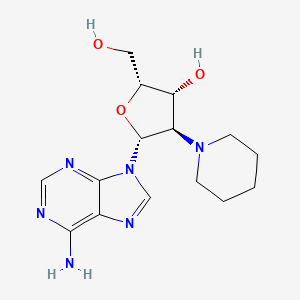
9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)-: is a synthetic compound that belongs to the purine nucleoside analog class This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the modification of the sugar moiety, and the coupling of the two components. Common reaction conditions involve the use of protecting groups, selective deprotection, and coupling reactions under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine base or sugar moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base or sugar moiety.
科学研究应用
Chemistry: In chemistry, 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, affecting their structure and function. This makes it a valuable tool for studying DNA and RNA processes.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. As a nucleoside analog, it may have antiviral or anticancer properties, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various industrial processes.
作用机制
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA and RNA, such as replication and transcription. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and other enzymes critical for nucleic acid metabolism.
相似化合物的比较
- 9H-Purin-6-amine, 9-(2-deoxy-beta-D-ribofuranosyl)-
- 9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-
- 9H-Purin-6-amine, 9-(2-deoxy-2-chloro-beta-D-ribofuranosyl)-
Comparison: Compared to these similar compounds, 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- is unique due to the presence of the piperidinyl group on the sugar moiety. This modification can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. For example, the piperidinyl group may enhance the compound’s stability or alter its interaction with biological targets, making it a more potent or selective agent in certain applications.
属性
CAS 编号 |
134934-91-1 |
|---|---|
分子式 |
C15H22N6O3 |
分子量 |
334.37 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-piperidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C15H22N6O3/c16-13-10-14(18-7-17-13)21(8-19-10)15-11(12(23)9(6-22)24-15)20-4-2-1-3-5-20/h7-9,11-12,15,22-23H,1-6H2,(H2,16,17,18)/t9-,11-,12+,15-/m1/s1 |
InChI 键 |
RLLXRWUSUDCYKT-ADGXKJENSA-N |
手性 SMILES |
C1CCN(CC1)[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
规范 SMILES |
C1CCN(CC1)C2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


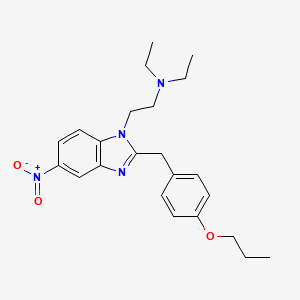
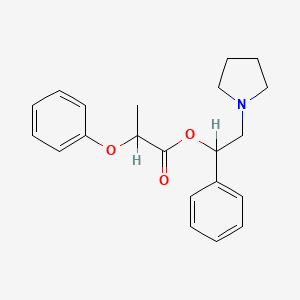
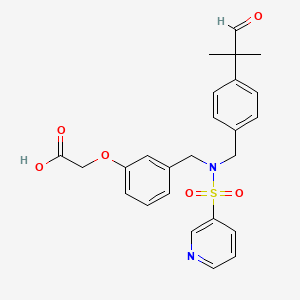
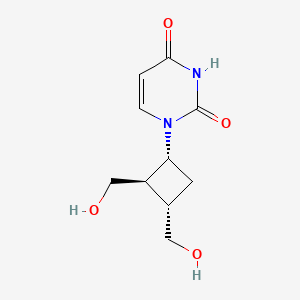
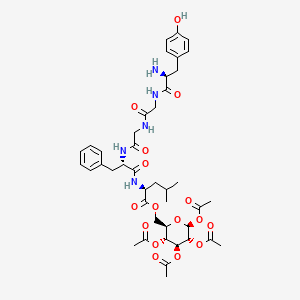
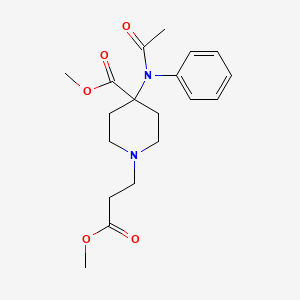
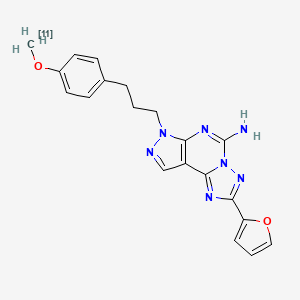
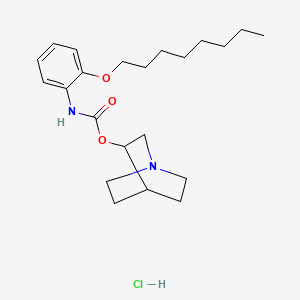

![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)




